molecular formula C10H20N4 B11736254 [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736254
M. Wt: 196.29 g/mol
InChI Key: UNGWAODXLCNWSO-UHFFFAOYSA-N
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Description

[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features both a dimethylamino group and a pyrazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-(dimethylamino)ethylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceutical agents, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar amine structure but different aromatic substitution.

Uniqueness

What sets [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine apart is its combination of a dimethylamino group and a pyrazole ring. This unique structure allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H20N4/c1-4-14-9-10(8-12-14)7-11-5-6-13(2)3/h8-9,11H,4-7H2,1-3H3

InChI Key

UNGWAODXLCNWSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCN(C)C

Origin of Product

United States

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